(2-Phenoxyethyl)triphenylphosphonium bromide
Overview
Description
“(2-Phenoxyethyl)triphenylphosphonium bromide” is a chemical compound with the molecular formula C26H24OP.Br and a molecular weight of 383.4414 . It is also known by the IUPAC name 2-phenoxyethyl (triphenyl)phosphanium bromide .
Molecular Structure Analysis
The molecular structure of “(2-Phenoxyethyl)triphenylphosphonium bromide” consists of a phenoxyethyl group attached to a triphenylphosphonium group, with a bromide ion associated with it .
Physical And Chemical Properties Analysis
“(2-Phenoxyethyl)triphenylphosphonium bromide” is a chemical compound with a molecular weight of 383.4414 . The density and other physical and chemical properties of this compound are not directly available in the search results.
Scientific Research Applications
Synthesis and Chemical Properties
Synthesis of Brominating Agents : A study by Salmasi et al. (2016) presented the synthesis of 1,2-ethanediylbis(triphenylphosphonium) ditribromide, a related compound, as a new brominating agent. This compound showed advantages in terms of short reaction times, simple workup, and high yields when used for brominating anilines and phenols (Salmasi et al., 2016).
Reactions with Binucleophiles : Khachikyan et al. (2017) explored the reactions of (E)-[(2-aroyl)ethenyl]triphenylphosphonium bromides with binucleophiles like hydroxylamine hydrochloride and hydrazine hydrochloride. They found the formation of various organic compounds including oximes, phosphonium salts, and quinoxalines (Khachikyan et al., 2017).
Mechanochemical Synthesis : Balema et al. (2002) reported the solvent-free mechanochemical synthesis of phosphonium salts, emphasizing the feasibility of high-energy ball milling as a technique for efficient and environmentally friendly synthesis (Balema et al., 2002).
Applications in Biological and Materials Science
Mitochondrial Research : Cochemé et al. (2012) described the use of a mass spectrometry probe, MitoB ((3-hydroxybenzyl)triphenylphosphonium bromide), for measuring hydrogen peroxide in the mitochondria of living Drosophila. This approach provides insights into mitochondrial oxidative damage and redox signaling (Cochemé et al., 2012).
Spectroscopy and pH Monitoring : Culcasi et al. (2013) synthesized a series of mitochondria-targeted α-aminophosphonates with an alkyl chain-connected triphenylphosphonium bromide tail. These compounds were evaluated for their pH-sensitive properties using (31)P NMR spectroscopy, providing a tool for real-time monitoring of mitochondrial and cytosolic pH gradients (Culcasi et al., 2013).
Development of Polyelectrolytes : Hladysh et al. (2016) reported the synthesis and photophysical properties of polythiophene-based polyelectrolytes bearing phosphonium side groups. These materials exhibited solvatochromism and potential for applications in fluorescence quenching studies (Hladysh et al., 2016).
properties
IUPAC Name |
2-phenoxyethyl(triphenyl)phosphanium;bromide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24OP.BrH/c1-5-13-23(14-6-1)27-21-22-28(24-15-7-2-8-16-24,25-17-9-3-10-18-25)26-19-11-4-12-20-26;/h1-20H,21-22H2;1H/q+1;/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QFIVZQJPMLZRIS-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCC[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.[Br-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24BrOP | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00945063 | |
Record name | (2-Phenoxyethyl)(triphenyl)phosphanium bromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00945063 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
463.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Phenoxyethyl)triphenylphosphonium bromide | |
CAS RN |
22409-83-2 | |
Record name | Phosphonium, (2-phenoxyethyl)triphenyl-, bromide (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=22409-83-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (2-Phenoxyethyl)triphenylphosphonium bromide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022409832 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 22409-83-2 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=84063 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | (2-Phenoxyethyl)(triphenyl)phosphanium bromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00945063 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (2-phenoxyethyl)triphenylphosphonium bromide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.860 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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